1,3-Dichloro-2,5-dimethoxybenzene

Description

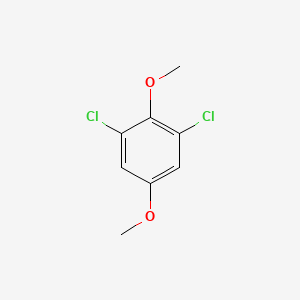

Structure

2D Structure

3D Structure

Properties

CAS No. |

61887-07-8 |

|---|---|

Molecular Formula |

C8H8Cl2O2 |

Molecular Weight |

207.05 g/mol |

IUPAC Name |

1,3-dichloro-2,5-dimethoxybenzene |

InChI |

InChI=1S/C8H8Cl2O2/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4H,1-2H3 |

InChI Key |

YWBUGKRHEDZMFG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)OC)Cl |

Origin of Product |

United States |

Contextualization of Halogenated and Alkoxylated Aromatic Systems in Synthetic Transformations

Halogenated and alkoxylated aromatic compounds are cornerstones of modern organic synthesis. rsc.org Halogen atoms, typically chlorine or bromine, serve as versatile functional groups. youtube.com They can act as leaving groups in nucleophilic aromatic substitution reactions or be utilized in a wide array of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the construction of complex carbon-carbon and carbon-heteroatom bonds, which are crucial for the synthesis of pharmaceuticals, agrochemicals, and functional materials. ontosight.aisolubilityofthings.com

Alkoxy groups, most commonly the methoxy (B1213986) group, are strong electron-donating groups through resonance. Their presence increases the electron density of the aromatic ring, activating it towards electrophilic aromatic substitution. rsc.org The regioselectivity of these substitutions is directed by the position of the methoxy groups. Furthermore, alkoxy groups can influence the physical properties of a molecule, such as its solubility and crystallinity. The combination of these two functionalities on a single aromatic scaffold, as seen in dichloro-dimethoxybenzenes, creates a platform with tunable reactivity. The electron-withdrawing inductive effect of the halogens and the electron-donating resonance effect of the alkoxy groups create a unique electronic environment that can be exploited for selective chemical modifications.

Stereoelectronic Features and Positional Isomerism in Dichloro Dimethoxybenzene Frameworks

For instance, in 1,4-dichloro-2,5-dimethoxybenzene, the symmetrical arrangement of the substituents leads to a different polarity and reactivity profile compared to its isomers. solubilityofthings.com The positioning of the methoxy (B1213986) groups can direct electrophilic attack to specific carbons, while the chlorine atoms can be targeted for nucleophilic substitution or metal-catalyzed reactions. The rotational isomerism of the methoxy groups can also be influenced by the presence of adjacent chlorine atoms, which can affect orbital overlap and, consequently, the reactivity of the molecule. researchgate.net

Foundations for Understanding the Reactivity and Synthetic Versatility of 1,3 Dichloro 2,5 Dimethoxybenzene

1,3-Dichloro-2,5-dimethoxybenzene, with its specific substitution pattern, presents a unique set of reactive characteristics. The chlorine atoms at positions 1 and 3, and the methoxy (B1213986) groups at positions 2 and 5, create an asymmetric electronic environment. ontosight.ainih.gov The methoxy group at position 2 activates the ring towards electrophilic substitution, while the methoxy group at position 5 also contributes to this activation. The chlorine atoms, being ortho and para to the methoxy groups, further influence the regioselectivity of such reactions.

This particular arrangement of substituents makes this compound a valuable intermediate in the synthesis of more complex molecules. ontosight.ai For example, the chlorine atoms can be selectively replaced through various cross-coupling reactions, allowing for the introduction of new functional groups. The methoxy groups can also be cleaved to yield the corresponding phenols, providing another avenue for functionalization. The unique reactivity profile of this isomer, stemming from its distinct stereoelectronic features, underpins its utility in the construction of diverse molecular architectures.

Synthetic Routes to this compound and its Analogs

The synthesis of this compound, a halogenated aromatic compound, involves several strategic approaches, ranging from building the molecule from simpler precursors to modifying already functionalized aromatic systems. These methods are crucial for accessing this and related molecular architectures for various research applications.

Advanced Spectroscopic and Crystallographic Characterization of 1,3 Dichloro 2,5 Dimethoxybenzene

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for determining the exact three-dimensional arrangement of atoms in a solid-state crystalline material. It provides precise data on bond lengths, bond angles, and the packing of molecules within a crystal lattice.

While a specific crystal structure solution for 1,3-dichloro-2,5-dimethoxybenzene is not publicly available, analysis of closely related structures allows for a reliable prediction of its molecular geometry. The analysis would reveal a nearly planar benzene (B151609) ring. The methoxy (B1213986) groups may lie slightly out of the plane of the ring due to steric hindrance with the adjacent chlorine atoms.

Table 2: Expected Molecular Geometry Parameters for this compound This table presents typical bond lengths and angles based on data from analogous chlorinated and methoxylated benzene derivatives.

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| C-Cl | ~1.74 Å |

| C-O (aromatic) | ~1.36 Å |

| C-O (methyl) | ~1.43 Å |

| C-C (aromatic) | ~1.39 Å |

| Bond Angles (°) | |

| C-C-C (ring) | ~120° |

| C-C-Cl | ~120° |

| C-C-O | ~120° |

| C-O-C (ether) | ~118° |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Transformations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a powerful technique for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

A detailed analysis of the vibrational spectra of related molecules, such as 1,3-dichlorobenzene (B1664543) and 1,3,5-trimethoxybenzene, provides a basis for assigning the expected bands. nih.govresearchgate.net

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound This table is based on typical IR frequencies for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | -OCH₃ |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1200 | C-O Stretch (Aryl-Alkyl Ether) | Asymmetric |

| 1050-1000 | C-O Stretch (Aryl-Alkyl Ether) | Symmetric |

| 850-750 | C-H Bend (Out-of-plane) | Aromatic |

| 800-600 | C-Cl Stretch | Aryl Halide |

The presence of these specific bands in an experimental IR spectrum would confirm the identity of the aromatic skeleton, the methoxy groups, and the chloro substituents. This technique is also highly sensitive to changes in the molecule, making it useful for monitoring functional group transformations in chemical reactions involving this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) stands as a powerful analytical technique for the structural elucidation and confirmation of organic compounds. In the case of this compound, HRMS provides the capability to determine its elemental composition with high accuracy and to study its fragmentation patterns, offering valuable insights into its chemical structure.

Accurate Mass Determination

The cornerstone of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision. This high accuracy allows for the determination of the elemental formula of a molecule, a critical step in its identification. For this compound, the theoretically calculated monoisotopic mass, which is the sum of the masses of the most abundant isotopes of its constituent atoms (C₈H₈Cl₂O₂), has been established.

Publicly available chemical databases, such as PubChem, list the monoisotopic mass of this compound as 205.9901349 Da. nih.gov This value is calculated based on its molecular formula, C₈H₈Cl₂O₂. nih.gov Experimental determination of the molecular ion's m/z in an HRMS instrument would be expected to yield a value that corresponds closely to this theoretical mass, typically within a few parts per million (ppm), thus confirming the elemental composition of the compound.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₈H₈Cl₂O₂ | nih.gov |

| Monoisotopic Mass | 205.9901349 Da | nih.gov |

| Average Mass | 207.05 g/mol | nih.gov |

This table presents the key mass-related properties of this compound, foundational for its identification via high-resolution mass spectrometry.

Fragment Analysis

Upon ionization, the molecular ion [M]⁺• would be formed. Due to the presence of chlorine atoms, this molecular ion peak would exhibit a characteristic isotopic pattern, with the [M+2]⁺• and [M+4]⁺• peaks appearing due to the natural abundance of the ³⁷Cl isotope.

Subsequent fragmentation would likely proceed through several key pathways:

Loss of a methyl group (-CH₃): A common fragmentation for methoxy-substituted benzenes is the loss of a methyl radical to form a stable phenoxonium ion. This would result in a fragment ion with the formula [C₇H₅Cl₂O₂]⁺.

Loss of a formyl radical (-CHO): The loss of a formyl radical from the molecular ion or subsequent fragments is another plausible pathway.

Loss of a chlorine atom (-Cl): Cleavage of a carbon-chlorine bond could lead to the formation of a [C₈H₈ClO₂]⁺ fragment.

Cleavage of the ether bond: The C-O bond of the methoxy group can cleave, leading to various fragment ions.

A comprehensive analysis would involve tandem mass spectrometry (MS/MS) experiments on the molecular ion to definitively identify the major fragment ions and elucidate the fragmentation pathways. The accurate mass measurement of these fragment ions by HRMS would further confirm their elemental composition and solidify the structural assignment.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1,3-Dichloro-2,5-dimethoxybenzene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves electrophilic aromatic substitution or halogenation of dimethoxybenzene derivatives. For example, bromination of 1,3-dimethoxybenzene using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) can yield brominated intermediates, which are subsequently subjected to nucleophilic displacement with Cl⁻ or direct chlorination using Cl₂/FeCl₃. Optimization includes controlling temperature (0–25°C), stoichiometry, and catalyst loading to minimize side products like over-chlorinated species .

Q. How is X-ray crystallography employed to determine the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., dichloromethane/hexane). Data collection using a diffractometer (e.g., Mo-Kα radiation) is followed by structure solution via direct methods (SHELXS) and refinement (SHELXL). Key parameters include R-factor convergence (<5%) and validation of molecular geometry against DFT-optimized structures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral interpretations performed?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in CDCl₃ reveal methoxy (δ ~3.8 ppm) and aromatic proton environments (δ ~6.5–7.2 ppm). NOESY can confirm substituent positions.

- IR : Strong C-O (1250 cm⁻¹) and C-Cl (750 cm⁻¹) stretches.

- MS : EI-MS shows molecular ion [M]⁺ and fragment peaks (e.g., loss of Cl or OCH₃ groups).

- Cross-validation with computational spectra (DFT) enhances accuracy .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : B3LYP/6-311++G(d,p) level DFT calculations model HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices to predict nucleophilic/electrophilic sites. Exact exchange terms (e.g., hybrid functionals) improve thermochemical accuracy, as shown in atomization energy deviations <2.4 kcal/mol . Solvent effects are incorporated via PCM or COSMO models .

Q. How can researchers resolve contradictions between experimental and computational data for this compound?

- Methodological Answer : Discrepancies (e.g., bond length deviations >0.02 Å in XRD vs. DFT) require error analysis:

Verify experimental data quality (e.g., Rint <5% in XRD).

Test alternative functionals (e.g., M06-2X for dispersion correction).

Include vibrational corrections in DFT thermochemistry.

Use multi-reference methods (CASSCF) for conjugated systems with possible diradical character .

Q. What reaction mechanisms govern nucleophilic substitution in derivatives of this compound?

- Methodological Answer : The electron-withdrawing Cl and OCH₃ groups activate the aromatic ring for SNAr mechanisms. Kinetic studies (e.g., monitoring by HPLC) show rate dependence on nucleophile strength (e.g., NH₃ vs. amines) and solvent polarity. Isotopic labeling (²H/¹³C) and DFT-based transition state analysis (IRC plots) elucidate stepwise vs. concerted pathways .

Safety and Environmental Analysis

Q. What safety protocols are critical when handling chlorinated dimethoxybenzenes in the laboratory?

- Methodological Answer :

- PPE : Nitrile gloves, goggles, and fume hoods for synthesis.

- Storage : Inert atmosphere (N₂), amber glass bottles at 4°C.

- Waste : Segregate halogenated waste for incineration.

- Refer to SDS guidelines for spill management and first aid (e.g., skin decontamination with soap/water) .

Q. How can trace amounts of this compound be detected in environmental matrices?

- Methodological Answer : QuEChERS extraction (acetonitrile partitioning, MgSO₄/NaCl salting-out) coupled with GC-MS/MS (MRM mode) achieves LOQs <0.1 ppb. Matrix effects (e.g., in soil/water) are mitigated using isotope-labeled internal standards (e.g., ¹³C analogs). Validation follows SANCO/12571/2013 criteria for recovery (70–120%) and precision (RSD <20%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.